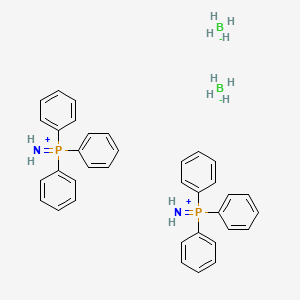
Bis(triphenylphosphine)iminiumtetrahydroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylphosphine)iminiumtetrahydroborate is a chemical compound known for its unique structure and properties. It is composed of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion. This compound is often used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triphenylphosphine)iminiumtetrahydroborate typically involves the reaction of bis(triphenylphosphine)iminium chloride with sodium tetrahydroborate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by filtration to remove any insoluble impurities. The solvent is then evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(triphenylphosphine)iminiumtetrahydroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(triphenylphosphine)iminium oxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tetrahydroborate anion can be substituted with other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various anions for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield bis(triphenylphosphine)iminium oxide, while substitution reactions can produce a variety of bis(triphenylphosphine)iminium salts.
科学的研究の応用
Bis(triphenylphosphine)iminiumtetrahydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(triphenylphosphine)iminiumtetrahydroborate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The bis(triphenylphosphine)iminium cation can interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The tetrahydroborate anion can participate in hydride transfer reactions, further expanding the compound’s utility in chemical synthesis.
類似化合物との比較
Similar Compounds
Bis(triphenylphosphine)iminium chloride: Similar in structure but contains a chloride anion instead of tetrahydroborate.
Bis(diphenylphosphino)methane copper(I) tetrahydroborate: Contains a copper center and is used in different catalytic applications.
Uniqueness
Bis(triphenylphosphine)iminiumtetrahydroborate is unique due to its combination of a bis(triphenylphosphine)iminium cation and a tetrahydroborate anion, providing distinct reactivity and applications compared to other similar compounds. Its ability to participate in both redox and substitution reactions makes it a valuable reagent in various fields of research.
特性
分子式 |
C36H42B2N2P2 |
|---|---|
分子量 |
586.3 g/mol |
IUPAC名 |
boranuide;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2BH4/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15,19H;2*1H4/q;;2*-1/p+2 |
InChIキー |
XHJIOPQAEPAORN-UHFFFAOYSA-P |
正規SMILES |
[BH4-].[BH4-].C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


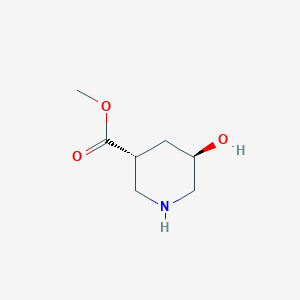

![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
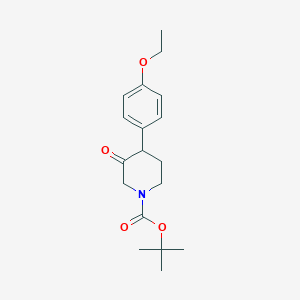
phosphanium bromide](/img/structure/B13151309.png)
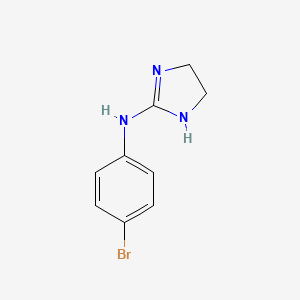
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)
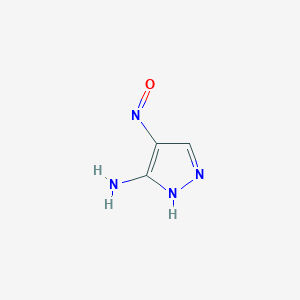
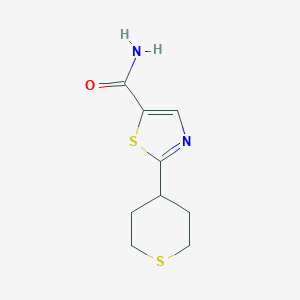
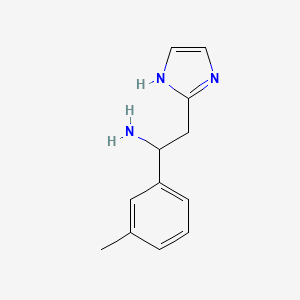
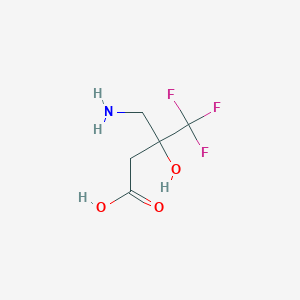
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

